ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate, also known as BBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development and other research purposes.
Mechanism Of Action
The mechanism of action of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate is not yet fully understood. However, it has been suggested that ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate exerts its biological activities through the modulation of various cellular signaling pathways. For example, ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of tumor cells, and suppress the production of pro-inflammatory cytokines. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has also been found to exhibit antiviral activity against several viruses, including HIV-1 and hepatitis C virus.
Advantages And Limitations For Lab Experiments
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate also exhibits potent biological activities at relatively low concentrations, making it a cost-effective option for drug development. However, ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has several limitations as well. Its mechanism of action is not yet fully understood, and its long-term effects on human health are not yet known.
Future Directions
There are several future directions for research on ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate. One of the most promising areas of interest is its potential use in the development of new drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate and its potential side effects. Additionally, research is needed to optimize the synthesis and purification methods for ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate to make it more readily available for research purposes.
Synthesis Methods
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride, followed by esterification with ethyl chloroformate. The final product is obtained by purification through recrystallization.
Scientific Research Applications
Ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of interest is its role in the development of new drugs for the treatment of various diseases. ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for drug development.
properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOVBVWZSPCVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427675 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.